molecular formula C15H15N3 B11504540 Malononitrile, 2-(3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-

Malononitrile, 2-(3,3,5-trimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-

Cat. No.: B11504540
M. Wt: 237.30 g/mol
InChI Key: VCCUOIXZHXDHNI-UHFFFAOYSA-N
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Description

2-(3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)propanedinitrile is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline ring substituted with trimethyl groups and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)propanedinitrile typically involves a multi-step process. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, followed by reduction of the endocyclic C=N bond. Subsequent N-alkylation and acid hydrolysis yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene)propanedinitrile is unique due to its combination of a tetrahydroisoquinoline ring and a propanedinitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-(3,3,5-trimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile

InChI

InChI=1S/C15H15N3/c1-10-5-4-6-12-13(10)7-15(2,3)18-14(12)11(8-16)9-17/h4-6,18H,7H2,1-3H3

InChI Key

VCCUOIXZHXDHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(NC(=C(C#N)C#N)C2=CC=C1)(C)C

Origin of Product

United States

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